Product packaging for Carbamic acid, butyl-, butyl ester(Cat. No.:CAS No. 13105-52-7)

Carbamic acid, butyl-, butyl ester

Cat. No.: B15218949
CAS No.: 13105-52-7
M. Wt: 173.25 g/mol
InChI Key: MVNKBMJGPYEMDH-UHFFFAOYSA-N
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Description

Carbamic acid, butyl-, butyl ester is an organic compound with the molecular formula C9H19NO2 . It belongs to the class of carbamic acid esters, which are of significant interest in synthetic and medicinal chemistry. While specific pharmacological and toxicological data for this compound is not fully detailed in the literature, carbamate esters, in general, are widely utilized as key intermediates and protecting groups in organic synthesis . For instance, the tert-butyl carbamate (Boc) group is extensively used for the protection of amines during peptide synthesis and other multi-step synthetic sequences . Researchers may investigate the properties and reactivity of this compound to explore its potential utility in analogous applications, such as the development of novel synthetic methodologies or as a precursor for more complex molecules. The synthesis of related carbamate esters can be achieved through the reaction of urea with the corresponding alcohol . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B15218949 Carbamic acid, butyl-, butyl ester CAS No. 13105-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13105-52-7

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

butyl N-butylcarbamate

InChI

InChI=1S/C9H19NO2/c1-3-5-7-10-9(11)12-8-6-4-2/h3-8H2,1-2H3,(H,10,11)

InChI Key

MVNKBMJGPYEMDH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCCC

Origin of Product

United States

Chemical Identity of Carbamic Acid, Butyl , Butyl Ester

The chemical compound "Carbamic acid, butyl-, butyl ester" is a specific carbamate (B1207046) ester featuring butyl groups on both the nitrogen and the ester oxygen.

IdentifierValue
IUPAC Name butyl N-butylcarbamate
CAS Registry Number 6222-54-4
Molecular Formula C₉H₁₉NO₂
Molecular Weight 173.25 g/mol
Canonical SMILES CCCCNC(=O)OCCCC
InChI InChI=1S/C9H19NO2/c1-3-5-7-10-9(11)12-8-6-4-2/h3-8H2,1-2H3,(H,10,11)

Data sourced from PubChem CID 10374900 nih.gov

Physical and Chemical Properties

The physical and chemical properties of "Carbamic acid, butyl-, butyl ester" are influenced by its molecular structure, particularly the presence of the two butyl groups and the carbamate (B1207046) linkage.

PropertyValue/Description
Appearance Expected to be a liquid or low-melting solid at room temperature, typical for carbamates of this molecular weight. noaa.gov
Boiling Point High boiling point, characteristic of carbamates. noaa.gov
Solubility Likely to have low solubility in water and good solubility in organic solvents.
Stability Generally stable but can undergo hydrolysis under acidic or basic conditions. nih.gov

Synthesis and Manufacturing Processes

The synthesis of "Carbamic acid, butyl-, butyl ester" can be achieved through several general methods for carbamate (B1207046) formation. A common route involves the reaction of an appropriate isocyanate with an alcohol. wikipedia.orgwikipedia.org In this specific case, the reaction would be between butyl isocyanate and n-butanol.

Another synthetic pathway is the reaction of a carbamoyl (B1232498) chloride with an alcohol. wikipedia.org For this compound, butylcarbamoyl chloride would be reacted with n-butanol. Transesterification of a simpler carbamate with n-butanol in the presence of a suitable catalyst is also a potential method. orgsyn.org Industrial manufacturing processes would focus on optimizing yield and purity while considering economic and environmental factors.

Chemical Reactions and Reactivity Patterns

"Carbamic acid, butyl-, butyl ester" exhibits reactivity characteristic of the carbamate (B1207046) functional group. A primary reaction is hydrolysis, which can occur under both acidic and basic conditions to yield butylamine, butanol, and carbon dioxide. nih.gov The stability of the carbamate bond is generally greater than that of a simple ester bond. wikipedia.org The compound is incompatible with strong acids, strong bases, and strong oxidizing agents. noaa.gov Reaction with strong reducing agents could also lead to decomposition. noaa.gov

Industrial and Commercial Applications

While specific industrial applications for "Carbamic acid, butyl-, butyl ester" are not extensively documented in publicly available literature, carbamates as a class have a broad range of uses. They are widely employed as pesticides, including insecticides, fungicides, and herbicides. nih.govwikipedia.org Additionally, they serve as intermediates in the production of pharmaceuticals and as components in the formulation of paints and plastics. nih.gov Given its structure, "this compound" could potentially find use as a plasticizer, a solvent, or an intermediate in the synthesis of more complex molecules.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of "Carbamic acid, butyl-, butyl ester."

Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carbamate (B1207046) group. An N-H stretching vibration would be observed around 3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show characteristic signals for the two butyl groups. The protons on the carbons adjacent to the nitrogen and oxygen atoms would appear at distinct chemical shifts. ¹³C NMR would show a resonance for the carbonyl carbon in the range of 150-160 ppm.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-O and C-N bonds of the carbamate group, as well as fragmentation of the butyl chains.

Analytical Methods

The detection and quantification of carbamates like "Carbamic acid, butyl-, butyl ester" are typically performed using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS), are powerful methods for the analysis of carbamates in various matrices. nih.gov These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of the compound. Sample preparation for analysis may involve solvent extraction followed by a clean-up step to remove interfering substances. nih.gov Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), can also be developed for the rapid screening of specific carbamates. nih.gov

Q & A

Q. What are the standard laboratory synthesis methods for Carbamic acid, butyl ester?

Carbamic acid, butyl ester can be synthesized via the reaction of urea with n-butanol under controlled conditions. A validated protocol involves refluxing urea and n-butanol in the presence of a catalyst (e.g., sulfuric acid) to facilitate esterification. Key parameters include maintaining anhydrous conditions and optimizing reaction time (typically 4–6 hours) to achieve yields of ~70–80% . Purification often involves fractional distillation or recrystallization from non-polar solvents.

Q. What analytical techniques are recommended for characterizing Carbamic acid, butyl ester?

  • Mass Spectrometry (MS): Electron ionization MS (EI-MS) provides fragmentation patterns for structural confirmation. NIST reference data (e.g., m/z peaks at 146 [M+]) are critical for validation .
  • Gas Chromatography-MS (GC-MS): Used for purity assessment and identification in complex matrices (e.g., plant extracts), with retention indices cross-referenced against libraries .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve ester carbonyl signals (~160–170 ppm) and butyl chain protons (δ 0.9–1.6 ppm) .

Q. What in vitro models assess the genotoxic potential of Carbamic acid, butyl ester?

The Salmonella/microsome Ames test (TA98, TA100 strains) and E. coli reverse mutation assays are standard. Studies show no mutagenicity in Ames tests (± metabolic activation), but weakly positive results in E. coli streptomycin reversion assays. In vivo DNA binding studies in mice detected transient hepatic DNA adducts, but no conclusive genotoxicity .

Q. How does Carbamic acid, butyl ester compare to its ethyl ester counterpart in carcinogenicity?

Unlike carbamic acid ethyl ester (urethane), which forms mutagenic vinyl epoxides, the butyl ester lacks analogous metabolic activation pathways. Rodent studies show no increased tumor incidence with butyl ester, even at high doses (500 mg/kg), whereas ethyl ester is classified as a human carcinogen .

Advanced Research Questions

Q. How can reaction parameters be optimized for high-purity synthesis of Carbamic acid, butyl ester?

Advanced optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis removal.
  • Inert Atmosphere: Nitrogen purging minimizes oxidation byproducts .
  • Catalyst Screening: Heterogeneous catalysts (e.g., zeolites) improve yield (up to 90%) and reduce purification steps . Table 1: Reaction Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes esterification
n-Butanol:Molar Ratio3:1Reduces urea residue
Reaction Time5–6 hoursBalances conversion vs. degradation

Q. How do structural modifications in carbamate esters influence biological activity?

Substituent length and polarity dictate metabolic stability and target interactions:

  • Butyl vs. Ethyl Esters: Longer alkyl chains (butyl) reduce aqueous solubility but enhance lipid membrane permeability.
  • Functional Groups: Hydroxyl or sulfonyl groups (e.g., in propenyl esters) increase reactivity, enabling HDAC inhibition or enzyme targeting . Table 2: Comparative Biological Activity of Carbamates
CompoundBioactivityMetabolic Pathway
Butyl esterLow genotoxicityHepatic glucuronidation
Ethyl ester (urethane)CarcinogenicEpoxide formation
Propenyl esterHDAC inhibitionOxidative metabolism

Q. What computational approaches predict interactions of Carbamic acid esters with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities. For example, butyl ester derivatives show moderate binding to SARS-CoV-2 Mpro (ΔG = -7.2 kcal/mol) due to hydrophobic interactions with catalytic dyad residues . ADME predictions (SwissADME) highlight logP (~2.1) and moderate BBB permeability, guiding drug design.

Q. How can conflicting genotoxicity data for Carbamic acid, butyl ester be resolved?

Discrepancies in E. coli assays (weak positive vs. negative) require:

  • Replication: Standardized OECD TG 471-compliant protocols with ≥3 biological replicates.
  • Additional Endpoints: Comet assay (DNA strand breaks) and micronucleus tests in mammalian cells .
  • Metabolite Profiling: LC-MS/MS to detect reactive intermediates (e.g., N-hydroxy metabolites) linked to DNA adducts .

Methodological Notes

  • Toxicology Studies: Prioritize OECD guidelines for in vivo assays (e.g., OECD 451 for carcinogenicity).
  • Synthetic Protocols: Document reaction conditions rigorously to ensure reproducibility per BJOC standards .
  • Data Interpretation: Cross-validate spectral data with NIST libraries and controlled reference samples .

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